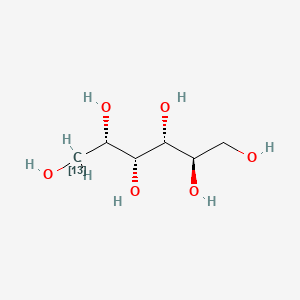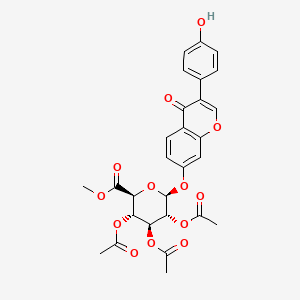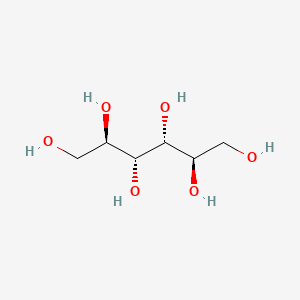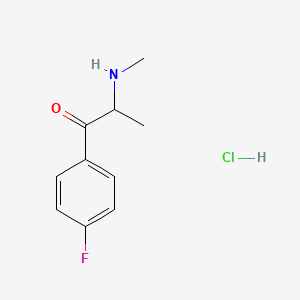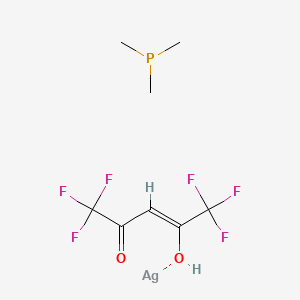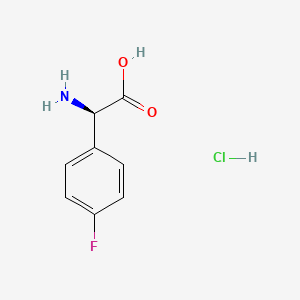
Vanillic Acid-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanillic Acid-13C6 is a flavoring agent and an intermediate product in the two-step bioconversion of ferulic acid to vanillin . It is a part of the Dihydroxyphenylacetic Acid and Vanillic Acid product families . It is used for research purposes, particularly in the field of neurology .
Synthesis Analysis
Vanillic Acid-13C6 can be synthesized from various substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids . A series of vanillic acid derivatives have been synthesized and tested to exhibit promising amylolytic enzymes inhibition .Molecular Structure Analysis
The molecular formula of Vanillic Acid-13C6 is HO*C6H3(OCH3)COOH . The molecular weight is 174.10 .Chemical Reactions Analysis
Vanillic acid is a dihydroxybenzoic acid derivative used as a flavoring agent. It is an oxidized form of vanillin . It is also an intermediate in the production of vanillin from ferulic acid .Physical And Chemical Properties Analysis
Vanillic Acid-13C6 has a molecular weight of 174.10 . It is a neat individual concentration . It is used for clinical MS, metabolism, and metabolomics .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of Vanillic Acid-13C6 research could focus on the oxidative conversion of lignin . The elucidation of different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids adds a layer of depth and insight to the understanding of vanillin synthesis . Moreover, the multifaceted applications of vanillin within the food industry could be explored .
Propiedades
Número CAS |
201612-56-8 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
174.102 |
Nombre IUPAC |
4-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,6+1,7+1 |
Clave InChI |
WKOLLVMJNQIZCI-WBJZHHNVSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)O)O |
Sinónimos |
4-Hydroxy-3-methoxybenzoic Acid-13C6; 2-Methoxy-4-carboxyphenol-13C6; 3-Methoxy-4-hydroxybenzoic Acid-13C6; NSC 3987-13C6; NSC 674322-13C6; VA-13C6; m-Methoxy-p-hydroxybenzoic Acid-13C6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



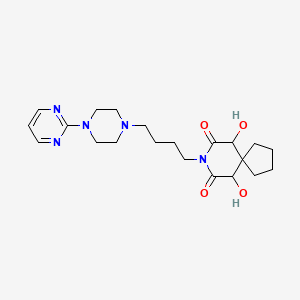
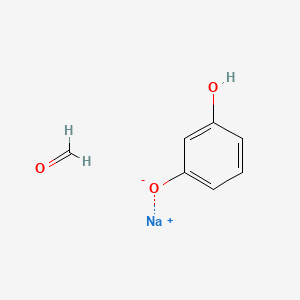
![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)
